2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate
Brand Name: Vulcanchem
CAS No.: 60309-70-8
VCID: VC19546073
InChI: InChI=1S/C16H22N2O2/c1-4-11-17-16(19)20-15-10-8-7-9-14(15)18(12-5-2)13-6-3/h5-10H,2-4,11-13H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate

CAS No.: 60309-70-8

Cat. No.: VC19546073

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate - 60309-70-8

Specification

CAS No. 60309-70-8
Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name [2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate
Standard InChI InChI=1S/C16H22N2O2/c1-4-11-17-16(19)20-15-10-8-7-9-14(15)18(12-5-2)13-6-3/h5-10H,2-4,11-13H2,1H3,(H,17,19)
Standard InChI Key SKVSIVNUUFZJIK-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name of the compound, [2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate, reflects its bifunctional design (Figure 1). Key structural components include:

  • A phenyl ring at the core.

  • A bis(prop-2-enyl)amino group (–N(CH2_2CH=CH2_2)2_2) at the 2-position of the phenyl ring.

  • A propylcarbamate ester (–OC(=O)NHCH2_2CH2_2CH3_3) at the 1-position.

The compound’s Canonical SMILES (CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C) and InChIKey (SKVSIVNUUFZJIK-UHFFFAOYSA-N) provide unambiguous identifiers for its stereoelectronic configuration.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight274.36 g/mol
Hydrogen Bond Donors1 (NH in carbamate)
Hydrogen Bond Acceptors3 (2 carbonyl O, 1 ether O)
Topological Polar Surface Area58.5 Ų

Synthesis and Structural Elucidation

Crystallographic and Conformational Analysis

Although no crystal structure data exists for this specific compound, related carbamates exhibit intramolecular hydrogen bonding (e.g., N–H···O) and non-planar geometries. For instance, tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate (a structural analog) displays dihedral angles of 74.74° between aromatic and alkyne-substituted planes, indicating significant torsional strain . Similarly, the propylcarbamate group in prop-2-en-1-yl propylcarbamate adopts a staggered conformation to minimize steric clashes .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

CompoundKey FeaturesBiological Activity
Prop-2-en-1-yl propylcarbamate Simpler carbamate with allyl groupUnstudied; model for reactivity
tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate Alkyne-substituted analogAntimicrobial potential
3-(2,4-Dinitrophenylamino)-2-(4-(prop-2-yn-1-yloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one Quinazolinone with propargyl etherTyrosinase inhibition

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